chloronickel;1H-naphthalen-1-ide;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;1H-naphthalen-1-ide;triphenylphosphane typically involves the reaction of nickel(II) chloride with 1-naphthylmagnesium bromide and triphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
NiCl2+C10H7MgBr+2PPh3→Ni(C10H7)(PPh3)2Cl+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) species.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Scientific Research Applications
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which chloronickel;1H-naphthalen-1-ide;triphenylphosphane exerts its effects involves coordination to substrates through its nickel center. The nickel atom acts as a Lewis acid, facilitating various catalytic processes. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity. Molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
- Chloro(1-naphthyl)bis(triphenylphosphine)palladium(II)
- Chloro(1-naphthyl)bis(triphenylphosphine)platinum(II)
- Chloro(1-naphthyl)bis(triphenylphosphine)rhodium(II)
Uniqueness
Chloronickel;1H-naphthalen-1-ide;triphenylphosphane is unique due to its specific coordination environment and reactivity profile. Compared to its palladium, platinum, and rhodium analogs, the nickel compound offers distinct advantages in terms of cost and availability, making it a valuable catalyst in various applications .
Properties
Molecular Formula |
C46H37ClNiP2- |
---|---|
Molecular Weight |
745.9 g/mol |
IUPAC Name |
chloronickel;1H-naphthalen-1-ide;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p-1 |
InChI Key |
CJHMBUGCUZUGCT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.